molecular formula C4H4Br2F4O B15092192 1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane CAS No. 885276-42-6

1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane

Cat. No.: B15092192
CAS No.: 885276-42-6
M. Wt: 303.88 g/mol
InChI Key: PUPKPTWIRXQRGR-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is a halogenated organic compound with the molecular formula C4H4Br2F4O. This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial and research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether can be synthesized through the halogenation of 1,3,3,3-tetrafluoropropyl methyl ether. The process typically involves the addition of bromine to the double bond of the precursor compound under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1,3,3,3-tetrafluoropropyl methyl ether by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: Formation of hydroxylated derivatives.

    Reduction: Formation of 1,3,3,3-tetrafluoropropyl methyl ether.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is utilized in various scientific research fields:

    Biology: Investigated for its potential use in biochemical assays and as a labeling agent due to its halogen content.

    Industry: Employed as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3,3,3-trifluoropropane: Similar in structure but lacks the methyl ether group.

    1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains a benzene ring instead of a propyl chain.

    1,3-Dibromotetrafluorobenzene: Another halogenated benzene derivative with similar reactivity.

Uniqueness

1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is unique due to the presence of both bromine and fluorine atoms along with a methyl ether group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

885276-42-6

Molecular Formula

C4H4Br2F4O

Molecular Weight

303.88 g/mol

IUPAC Name

1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane

InChI

InChI=1S/C4H4Br2F4O/c1-11-3(6,7)2(5)4(8,9)10/h2H,1H3

InChI Key

PUPKPTWIRXQRGR-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(F)(F)F)Br)(F)Br

Origin of Product

United States

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